molecular formula C11H8N2 B13668231 6-Methylisoquinoline-3-carbonitrile

6-Methylisoquinoline-3-carbonitrile

Cat. No.: B13668231
M. Wt: 168.19 g/mol
InChI Key: ZHOKRJZRDLHSCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzylamine with cyanogen bromide, followed by cyclization to form the isoquinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can have significant biological and chemical properties .

Scientific Research Applications

6-Methylisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research has explored its potential in developing drugs for treating various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methylisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-Methylisoquinoline-3-carbonitrile stands out due to its unique combination of the isoquinoline ring with a cyano group at the 3-position and a methyl group at the 6-position. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

6-methylisoquinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-2-3-9-7-13-11(6-12)5-10(9)4-8/h2-5,7H,1H3

InChI Key

ZHOKRJZRDLHSCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC=C2C=C1)C#N

Origin of Product

United States

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